molecular formula C10H8N2O3 B14811360 3-Cyclopropoxy-2-nitrobenzonitrile

3-Cyclopropoxy-2-nitrobenzonitrile

Cat. No.: B14811360
M. Wt: 204.18 g/mol
InChI Key: BNQFEWJJTHZZMS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-nitrobenzonitrile (C₁₀H₈N₂O₃) is a nitroaromatic compound featuring a nitro group (-NO₂) at the 2-position, a cyclopropoxy substituent (-O-C₃H₅) at the 3-position, and a nitrile (-CN) at the benzonitrile core. This structure combines electron-withdrawing groups (nitro and nitrile) with a strained cyclopropane ring, which influences its electronic and steric properties.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitrobenzonitrile

InChI

InChI=1S/C10H8N2O3/c11-6-7-2-1-3-9(10(7)12(13)14)15-8-4-5-8/h1-3,8H,4-5H2

InChI Key

BNQFEWJJTHZZMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-nitrobenzonitrile can be achieved through several routes. One common method involves the nitration of 3-cyclopropoxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Comparison with Similar Compounds

Key Compounds Analyzed:

This compound

2-Nitrobenzonitrile

Nitrobenzene

2-Nitroaniline

4-Nitroanisole

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Features
This compound C₁₀H₈N₂O₃ 204.18 2-NO₂, 3-O-C₃H₅, 1-CN Bulky cyclopropoxy, dual electron withdrawal
2-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 2-NO₂, 1-CN Linear structure, high electrophilicity
Nitrobenzene C₆H₅NO₂ 123.11 1-NO₂ Simple nitroarene, planar structure
2-Nitroaniline C₆H₆N₂O₂ 138.12 2-NO₂, 1-NH₂ Amino-nitro conjugation, polar
4-Nitroanisole C₇H₇NO₃ 153.14 4-NO₂, 1-OCH₃ Methoxy enhances solubility

Physicochemical Properties

Solubility and Stability:

  • This compound: Likely soluble in chlorinated solvents (e.g., methylene chloride) due to its non-polar cyclopropoxy group and moderate polarity from nitro/nitrile groups . Stability may be compromised under strong acidic/basic conditions due to nitro group reactivity.
  • 2-Nitrobenzonitrile : Highly soluble in polar aprotic solvents (e.g., DMF, acetone) owing to its compact structure and strong dipole moments.
  • 2-Nitroaniline: Soluble in ethanol and acetone; forms hydrogen bonds via -NH₂, increasing polarity.
  • 4-Nitroanisole : Enhanced solubility in ethers and alcohols due to the methoxy group.

Reactivity Trends

  • Electrophilic Substitution :

    • The nitrile and nitro groups in this compound create a highly electron-deficient aromatic ring, directing electrophiles to meta/para positions relative to existing substituents. This contrasts with nitrobenzene, where the nitro group deactivates the ring uniformly.
    • In 2-nitroaniline, the -NH₂ group donates electrons, making the ring more reactive than nitrobenzene but less so than this compound .
  • This contrasts with 4-nitroanisole, where the methoxy group is less bulky.
  • Thermal Stability :

    • Nitrobenzonitriles generally exhibit lower thermal stability compared to nitrobenzenes due to the destabilizing effect of the nitrile group.

Research Findings and Implications

  • Synthetic Utility : The cyclopropoxy group in this compound may serve as a protective moiety in multi-step syntheses, leveraging its stability in neutral conditions but susceptibility to ring-opening under strain.
  • Biological Activity : Structural analogs like 2-nitroaniline are precursors in azo dye synthesis, whereas nitrobenzonitriles are explored as kinase inhibitors. The cyclopropoxy variant’s bioactivity remains understudied.
  • Industrial Relevance : Nitrobenzene derivatives are precursors to aniline and polyurethanes, but the niche substituents in this compound suggest specialized applications, such as liquid crystals or agrochemical intermediates.

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